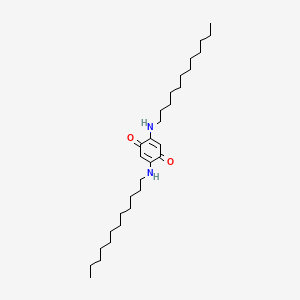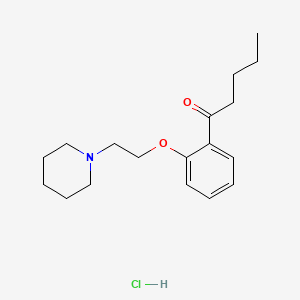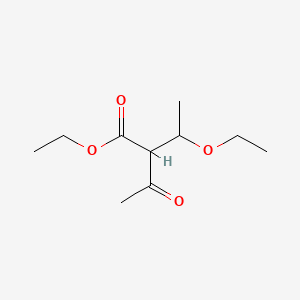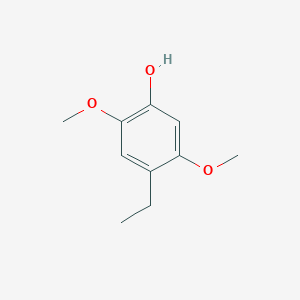
Copper;3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper;3-methylpyridine can be synthesized through various methods. One common approach involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 3-methylpyridine in an appropriate solvent. The reaction typically occurs under mild conditions, often at room temperature, and may require stirring for several hours to ensure complete coordination of the copper ions with the 3-methylpyridine ligands .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include water, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions typically produce copper(I) complexes .
Applications De Recherche Scientifique
Copper;3-methylpyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of copper;3-methylpyridine involves its ability to coordinate with various molecular targets. The copper center can interact with electron-rich sites on biological molecules, facilitating redox reactions and other chemical transformations. This coordination ability is crucial for its catalytic activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;2-methylpyridine: Similar in structure but with the methyl group at the 2-position.
Copper;4-methylpyridine: Similar in structure but with the methyl group at the 4-position.
Copper;3,5-dimethylpyridine: Contains two methyl groups at the 3 and 5 positions.
Uniqueness
Copper;3-methylpyridine is unique due to the specific positioning of the methyl group, which influences its coordination geometry and reactivity. This positioning can affect the compound’s stability, solubility, and overall chemical behavior, making it distinct from its isomers .
Propriétés
Numéro CAS |
18116-84-2 |
|---|---|
Formule moléculaire |
C24H28CuN4+2 |
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
copper;3-methylpyridine |
InChI |
InChI=1S/4C6H7N.Cu/c4*1-6-3-2-4-7-5-6;/h4*2-5H,1H3;/q;;;;+2 |
Clé InChI |
LPWXWXQKPJLPDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


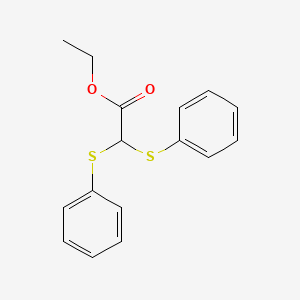

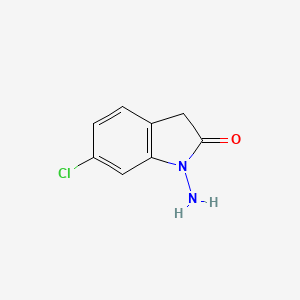
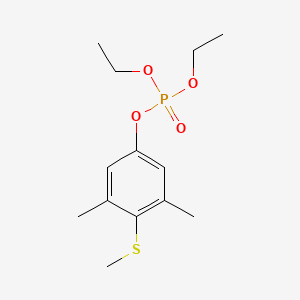



![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
